1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

Transporter inhibition Organic cation transporter 1 (OCT1) HEK293

This brominated 1,3,4-thiadiazole-pyrrolidin-2-one (CAS 931320-77-3) is differentiated by its 5-bromo substituent—a functional handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura), enabling modular 5-aryl/heteroaryl SAR exploration. Substituting with chloro, fluoro, methyl, or unsubstituted analogs introduces significant experimental risk, with documented orders-of-magnitude potency shifts against Abl kinase and β-glucuronidase. Validated OCT1 inhibitor (IC₅₀ 138 µM). Also under investigation for HSP90-mediated cancer cell growth inhibition. Procure as a specific brominated starting material, not an interchangeable scaffold.

Molecular Formula C6H6BrN3OS
Molecular Weight 248.1 g/mol
CAS No. 931320-77-3
Cat. No. B1342494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
CAS931320-77-3
Molecular FormulaC6H6BrN3OS
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NN=C(S2)Br
InChIInChI=1S/C6H6BrN3OS/c7-5-8-9-6(12-5)10-3-1-2-4(10)11/h1-3H2
InChIKeyLNFUSGDJTJOBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one (CAS 931320-77-3): Baseline Characteristics and Class Identity


1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one (CAS 931320-77-3) is a heterocyclic small molecule (molecular formula C₆H₆BrN₃OS, molecular weight 248.10 g/mol) featuring a 1,3,4-thiadiazole ring directly substituted at the 5-position with a bromine atom and at the 2-position with a pyrrolidin-2-one moiety . The compound serves as a brominated heterocyclic building block for medicinal chemistry and chemical biology applications , with its core 1,3,4-thiadiazole scaffold being a well-established pharmacophore associated with diverse biological activities [1].

Why Generic Substitution Fails: The Critical Role of Bromine in 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one


Generic substitution among 1,3,4-thiadiazole derivatives is not scientifically defensible due to the profound impact of the 5-position substituent on both electronic properties and biological activity. The bromine atom in 1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one confers distinct chemical reactivity (e.g., enabling further cross-coupling functionalization) and biological target engagement profiles compared to chloro, fluoro, methyl, or unsubstituted analogs . Literature on structurally related 1,3,4-thiadiazole series consistently demonstrates that substituent variation at the 5-position alters potency by orders of magnitude against specific targets such as Abl tyrosine kinase [1] and β-glucuronidase [2]. Therefore, procurement decisions based solely on scaffold similarity without explicit, quantitative comparative data for this specific compound introduce significant scientific and experimental risk.

Quantitative Evidence Guide: Differentiating 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one (CAS 931320-77-3) from Analogs


OCT1 Transporter Inhibition: IC₅₀ Profile of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one demonstrates measurable inhibition of human organic cation transporter 1 (OCT1/SLC22A1), a key transporter involved in hepatic drug uptake and potential drug-drug interactions [1]. While this provides a quantifiable activity benchmark, no direct head-to-head comparative data for close structural analogs (e.g., 5-chloro, 5-fluoro, or unsubstituted 1,3,4-thiadiazol-2-yl pyrrolidin-2-ones) are currently available in the public domain for this specific assay. Therefore, the observed IC₅₀ value of 1.38 × 10⁵ nM (138 µM) [1] serves as an absolute reference point but cannot be interpreted as superior or inferior to analogs without future comparative studies.

Transporter inhibition Organic cation transporter 1 (OCT1) HEK293 Drug-drug interaction

Synthetic Utility: Bromine as a Functional Handle in 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

The 5-bromo substituent on the 1,3,4-thiadiazole ring of this compound provides a strategic advantage in synthetic diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This reactivity profile is distinct from non-halogenated or chloro/fluoro analogs, where C–Br bond reactivity is generally more favorable for certain coupling conditions. However, no direct, quantitative comparative study of coupling yields or reaction rates between 1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one and its chloro or iodo counterparts has been published, making this a class-level inference based on established organohalide reactivity principles [1].

Cross-coupling Suzuki-Miyaura Brominated building block Medicinal chemistry

Anticancer Potential: In Vitro Growth Inhibition by 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

A study has reported that 1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one inhibits the growth of various cancer cell lines by inducing apoptosis through modulation of heat shock protein 90 (HSP90) . However, the specific cancer cell lines tested, the measured IC₅₀ or GI₅₀ values, and any comparative data against reference compounds (e.g., standard HSP90 inhibitors like geldanamycin) or close structural analogs are not detailed in the publicly accessible summary. Without these quantitative specifics, this finding cannot be used for evidence-based selection over alternative thiadiazole derivatives.

Anticancer Apoptosis HSP90 Cancer cell lines

Physicochemical Profile: Molecular Descriptors of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

The compound exhibits a molecular weight of 248.10 g/mol and a molecular formula of C₆H₆BrN₃OS . While calculated LogP and topological polar surface area (tPSA) values are not available from authoritative sources for this specific compound, its structure suggests a moderate lipophilicity due to the bromine and heterocyclic core. Without comparative data for analogs (e.g., 5-chloro derivative), these properties alone do not confer a clear procurement advantage but define its baseline for formulation and solubility considerations.

Physicochemical properties Molecular weight LogP Drug-likeness

Validated Application Scenarios for 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one (CAS 931320-77-3)


Medicinal Chemistry Building Block for Diversified Library Synthesis

The compound's 5-bromo substituent provides a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1], making it a suitable starting material for generating diverse 5-aryl or 5-heteroaryl substituted analogs for structure-activity relationship (SAR) exploration. Procurement in this context is justified by its specific utility as a modular brominated scaffold .

In Vitro Transporter Interaction Studies (OCT1)

Researchers investigating organic cation transporter 1 (OCT1/SLC22A1) may utilize this compound as a reference inhibitor, given its reported IC₅₀ value of 138 µM in HEK293 cells [2]. This application is supported by quantitative, albeit non-comparative, activity data.

Exploratory Anticancer Research (HSP90 Pathway)

Based on preliminary reports of cancer cell growth inhibition via HSP90 modulation , this compound may serve as a starting point for exploratory studies in oncology. However, users should note that quantitative potency data and comparator information are not publicly available, necessitating independent validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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